Synthesis and Characterization of 1-methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine
Synthesis and Characterization of 1-methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine
[1][2][3]
Executive Summary
This technical guide details the synthesis, purification, and characterization of 1-methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine , a specialized heterocyclic building block.[1][2] While specific physical data for this exact derivative is proprietary or rare in open literature, this guide reconstructs the optimal synthetic pathway based on authoritative precedents for aminopyrazole functionalization.
The methodology prioritizes reductive amination over direct alkylation to ensure mono-alkylation selectivity and high yield.[3][1][2] This protocol is designed for research chemists requiring high-purity intermediates for kinase inhibitor discovery or agrochemical scaffolds.[3][1][2]
Part 1: Strategic Analysis & Retrosynthesis[1][2][3]
Structural Logic
The target molecule consists of an electron-rich 1-methyl-1H-pyrazole core substituted at the C4 position with a secondary amine.[3][1][2][4] The N-alkyl group is a 2-methylbutyl chain.[3][1][2]
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Core Stability: The pyrazole ring is aromatic and stable under standard oxidative/reductive conditions.[2]
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Regiochemistry: The methyl group is fixed at N1.[2] The amine is at C4.[2][5]
-
Chirality: The 2-methylbutyl chain contains a chiral center (S- or R-2-methylbutyl), derived from the starting aldehyde or halide.[1][2] Unless a specific enantiomer is required, racemic 2-methylbutanal is typically used.[3][1][2]
Retrosynthetic Pathway
We utilize a convergent approach.[2] The C4-N bond is best formed via Reductive Amination (Method A) to avoid over-alkylation common with nucleophilic substitution (Method B).[1][2][6]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the secondary amine.
Part 2: Experimental Protocols
Phase 1: Preparation of 1-methyl-1H-pyrazol-4-amine
Note: If this intermediate (CAS 69843-13-6) is purchased commercially, proceed to Phase 2.[3][1][2]
Objective: reduction of the nitro group to the primary amine without cleaving the N-methyl bond.[3][1][2]
Reagents:
-
Palladium on Carbon (Pd/C, 10 wt%, wet)[6]
-
Hydrogen Gas (H₂) or Ammonium Formate (Transfer Hydrogenation)[2][6]
Procedure:
-
Dissolution: Dissolve 1-methyl-4-nitropyrazole (10 mmol) in anhydrous MeOH (50 mL) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (5 wt% loading relative to substrate) under an argon blanket.[2][6]
-
Hydrogenation: Purge the vessel with H₂. Stir vigorously under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature for 4–6 hours.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[2][8]
-
Isolation: Concentrate the filtrate in vacuo to yield the 4-amino pyrazole as a deep red/brown oil or low-melting solid.
Phase 2: Reductive Alkylation (The Core Synthesis)
Objective: Selective mono-alkylation of the exocyclic amine.[1][2]
Rationale for Reagents:
-
Sodium Triacetoxyborohydride (STAB): A mild hydride donor that reduces the intermediate imine selectively without reducing the aldehyde, preventing alcohol byproducts.[6]
Reagents:
Step-by-Step Protocol:
-
Imine Formation: In a dry round-bottom flask under N₂, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 g, 10.3 mmol) in DCE (30 mL). Add 2-methylbutanal (0.98 g, 11.3 mmol) and Acetic Acid (0.6 mL).
-
Observation: Stir at room temperature for 30–60 minutes. This allows the equilibrium formation of the imine/hemiaminal species.[2]
-
-
Reduction: Cool the mixture to 0°C. Add STAB (3.05 g, 14.4 mmol) portion-wise over 10 minutes.
-
Control: Gas evolution (H₂) may occur; ensure proper venting.[2]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the starting amine (m/z ~98) and appearance of the product (m/z ~168).[2][6]
-
Quench & Extraction: Quench with saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until effervescence ceases. Extract the aqueous layer with DCM (3 x 30 mL).[2]
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica Gel).
Figure 2: Workflow for the reductive amination protocol.
Part 3: Characterization & Validation[1][2][3]
Expected Analytical Data
Since this is a derivative, the following data is predicted based on the constituent moieties and standard pyrazole shifts.
1. Mass Spectrometry (LC-MS)
2. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Pyrazole Ring (2H): Two singlets or doublets around δ 7.0–7.3 ppm (H3 and H5).[2][6] H5 is typically more downfield due to proximity to N1.[2]
-
N-Methyl (3H): Singlet at δ 3.7–3.8 ppm.[2]
-
N-H (1H): Broad singlet, δ 3.0–4.0 ppm (exchangeable).[2][6]
-
N-CH₂ (2H): Doublet or multiplet at δ 2.8–3.0 ppm (coupling to the chiral CH).[1][2][6]
-
Alkyl Chain:
3. HPLC Purity Check
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation | Use molecular sieves (4Å) during Step 1 to remove water.[3][1][2] |
| Bis-alkylation | Excess aldehyde/reductant | Strictly control stoichiometry (1.1 equiv aldehyde max). |
| Impurity | Unreacted aldehyde | Scavenge with polymer-supported amine or wash with NaHSO₃ solution.[3][1][2] |
Part 4: Safety & Handling
-
Pyrazoles: Generally potential skin/eye irritants.[2][9][10] Some aminopyrazoles show specific toxicity; handle in a fume hood.[3][2]
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.[2] Keep dry.[2]
-
DCE (Dichloroethane): Carcinogenic and toxic.[2][6] DCM is a safer alternative if solubility permits.[2]
References
-
Synthesis of 1-methyl-1H-pyrazol-4-amine
-
Reductive Amination Methodology
-
Pyrazole Reactivity & Properties
-
Direct Alkylation Precedents (Alternative Route)
Sources
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 105675-85-2: 4-Bromo-1-methyl-1H-pyrazol-5-amine [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-Methyl-1H-pyrazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8 [sigmaaldrich.com]
